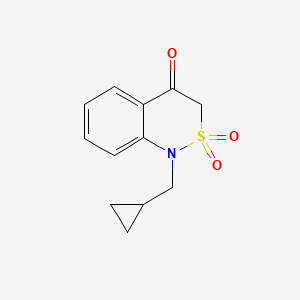
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
描述
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound belonging to the benzothiazinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazinone core with a cyclopropylmethyl substituent. This unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that benzothiazinones exhibit significant antimicrobial properties. Specifically, compounds within this class have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance:
- Mechanism : The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A study demonstrated that derivatives of benzothiazinones had potent activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents .
Antitumor Activity
Benzothiazinones have also been investigated for their anticancer properties:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : Research indicated that treatment with this benzothiazinone derivative significantly reduced markers of inflammation in animal models of arthritis .
Antidiabetic Potential
Emerging studies suggest that benzothiazinones may have antidiabetic effects:
- Mechanism : These compounds could enhance insulin sensitivity and reduce blood glucose levels.
- Case Study : In diabetic rat models, administration of this compound led to improved glycemic control compared to controls .
Data Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry
The compound has been investigated for its antibacterial properties. A study demonstrated that derivatives of benzothiazinone exhibited varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:
- Acinetobacter (BLSE) : MIC = 31.25 µg/ml
- Staphylococcus aureus (MLSB) : MIC = 250 µg/ml
These findings suggest that modifications to the benzothiazinone structure can enhance antibacterial efficacy, indicating potential for development into therapeutic agents against resistant bacterial infections .
Anticancer Research
Research has indicated that benzothiazinone derivatives can induce apoptosis in cancer cells. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .
Neuroscience
Studies have explored the neuroprotective effects of benzothiazinone compounds. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in neurodegenerative disease management. The compound's ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's disease .
Case Studies
属性
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQVSRFWFCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















